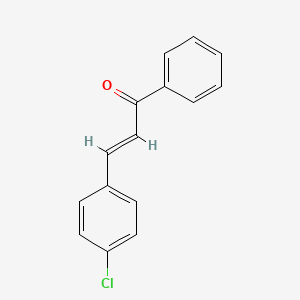

4-Chlorochalcone

Description

Evolution of Chalcone (B49325) Research in Medicinal and Organic Chemistry

The study of chalcones has a rich history in both medicinal and organic chemistry due to their diverse biological activities and their utility as synthetic intermediates. cymitquimica.comnih.gov Initially recognized as plant pigments, research has unveiled their potential as scaffolds for the development of therapeutic agents. nih.gov Over the past decade, significant advancements have been made in understanding the structure-activity relationships of chalcones, leading to the synthesis of numerous derivatives with enhanced pharmacological properties. nih.gov These properties include antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. cymitquimica.comcymitquimica.com

Structural Features and Core Reactivity of the Chalcone Scaffold

The core structure of a chalcone is 1,3-diphenyl-2-propen-1-one. mdpi.com This framework features two aromatic rings connected by an α,β-unsaturated ketone. mdpi.com This enone system is the primary site of reactivity, making chalcones susceptible to various chemical transformations. The presence of the carbonyl group and the carbon-carbon double bond allows for reactions such as Michael addition, reduction, and oxidation. evitachem.com The reactivity of the chalcone scaffold can be modulated by the presence of different substituents on the aromatic rings.

Rationale for Investigating Halogenated Chalcones, with a Focus on 4-Chlorochalcone

Halogenated derivatives of chalcones have garnered considerable interest in research due to their often enhanced biological activities. mdpi.com The introduction of a halogen atom, such as chlorine, can significantly influence the electronic properties, stability, and reactivity of the molecule. In the case of this compound, the chlorine atom is an electron-withdrawing group, which can impact its interactions with biological targets. This has led to investigations into its potential as an antimicrobial, antioxidant, and anticancer agent. cymitquimica.comontosight.aiacs.org

Overview of Research Directions and Open Questions in this compound Studies

Current research on this compound is focused on several key areas. These include the development of more efficient and environmentally friendly synthesis methods, the exploration of its full range of biological activities, and the elucidation of its mechanisms of action. jetir.org Open questions remain regarding the precise molecular targets of this compound and how its structure can be further modified to optimize its therapeutic potential. Additionally, its application in materials science, particularly in optoelectronics, is an emerging area of investigation.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

956-04-7 |

|---|---|

Formule moléculaire |

C15H11ClO |

Poids moléculaire |

242.70 g/mol |

Nom IUPAC |

(Z)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8- |

Clé InChI |

ABGIIXRNMHUKII-FLIBITNWSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)Cl |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |

Autres numéros CAS |

22252-16-0 956-04-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies for 4 Chlorochalcone and Its Diverse Derivatives

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a cornerstone for the synthesis of chalcones, including 4-chlorochalcone. utar.edu.my This reaction facilitates the formation of the characteristic α,β-unsaturated carbonyl system that defines the chalcone (B49325) backbone. utar.edu.my Typically, it involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a catalyst. utar.edu.my

Optimization of Reaction Conditions (e.g., Solvent Systems, Catalysis, Temperature, Reaction Duration)

The efficiency and yield of this compound synthesis via Claisen-Schmidt condensation are highly dependent on the optimization of several key reaction parameters.

Solvent Systems: The choice of solvent plays a crucial role in the reaction's success. Protic solvents like ethanol (B145695) are frequently preferred because they can effectively dissolve both the aromatic aldehyde and ketone reactants. Methanol and aqueous-ethanolic mixtures have also been used with good results. The use of glycerin as a green solvent has also been explored. acs.org

Catalysis: Both base and acid catalysts are employed, with base-catalyzed reactions being more common. utar.edu.myrasayanjournal.co.in Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used to facilitate the deprotonation of the ketone, which is a critical step in the reaction mechanism. evitachem.com The concentration of the base is a key variable; higher concentrations (20-25% KOH) can enhance the formation of the enolate but also increase the risk of side reactions.

Temperature: Reaction temperature is another critical factor. Conducting the reaction at low temperatures, such as below 0°C on an ice bath, can minimize the formation of side products. However, this often extends the required reaction time. Some procedures utilize heating, for instance at 70°C, to drive the reaction to completion, particularly when using certain solvent and catalyst combinations.

Reaction Duration: The duration of the reaction can vary significantly, from a few minutes to 48 hours, depending on the other conditions. For instance, traditional solvent-based methods at low temperatures may require 24-48 hours. In contrast, mechanochemical grinding methods can achieve the desired product in as little as 10 minutes.

The following table summarizes the impact of various reaction conditions on the synthesis of this compound:

Table 1: Optimization of Claisen-Schmidt Reaction Conditions for this compound Synthesis| Parameter | Variation | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Catalyst | NaOH, KOH | Commonly used, effective for deprotonation. | evitachem.com |

| Higher base concentration (20-25% KOH) | Improves enolate formation but risks side reactions. | ||

| Solvent | Ethanol | Preferred for its ability to dissolve reactants. | |

| Methanol, aqueous-ethanolic mixtures | Also effective. | ||

| Temperature | Below 0°C | Minimizes side products but extends reaction time. | |

| 70°C | Can drive the reaction to completion, but may increase side products. | ||

| Duration | 10 minutes (mechanochemical) | Rapid synthesis with high purity. | |

| 24-48 hours (low temperature, solvent-based) | Longer time required to minimize side reactions. |

Comparative Analysis of Acidic versus Basic Catalysis for Yield and Purity

In the Claisen-Schmidt condensation for synthesizing chalcones, both acidic and basic catalysts can be utilized, though their effectiveness and suitability differ.

Basic Catalysis: This is the more prevalent method for chalcone synthesis. utar.edu.my Common bases include NaOH and KOH. The mechanism under basic conditions involves the deprotonation of the α-carbon of the acetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. utar.edu.my Base-catalyzed reactions are often preferred due to their generally higher yields and milder reaction conditions compared to acid-catalyzed methods. rasayanjournal.co.in However, they can be slower and may lead to side reactions like Michael addition if not carefully controlled. rasayanjournal.co.in

Acidic Catalysis: While less common, acid catalysis offers an alternative route. nih.gov Brønsted acids like hydrochloric acid (HCl) and Lewis acids such as boron trifluoride etherate (BF3-Et2O) have been used. utar.edu.my The mechanism involves the protonation of the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the enol form of the ketone. utar.edu.my Acid-catalyzed reactions can be faster but are often associated with lower yields (10-40% with HCl in ethanol) and a higher propensity for side product formation, especially at elevated temperatures. rasayanjournal.co.innih.gov Dry HCl gas has been reported to be more effective as it also acts as a dehydrating agent. nih.gov

The following table provides a comparative overview of acidic and basic catalysis:

Table 2: Comparison of Acidic and Basic Catalysis in Claisen-Schmidt Condensation| Feature | Basic Catalysis | Acidic Catalysis | Reference |

|---|---|---|---|

| Common Catalysts | NaOH, KOH | HCl, BF3-Et2O | utar.edu.my |

| Mechanism | Enolate formation | Enol formation and aldehyde activation | utar.edu.my |

| Yield | Generally higher | Often lower (10-40% with HCl/ethanol) | rasayanjournal.co.innih.gov |

| Purity | Can be high with optimized conditions | Prone to side product formation | rasayanjournal.co.in |

| Reaction Conditions | Milder, though can be slow | Can be faster, but may require harsher conditions | rasayanjournal.co.in |

Green Chemistry Approaches in this compound Synthesis (e.g., Solvent-Free Methods, Microwave-Assisted Synthesis)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry approaches have been successfully implemented.

Solvent-Free Methods (Mechanochemistry): One of the most effective green methods is mechanochemical grinding. This technique involves grinding the solid reactants (4-chlorobenzaldehyde and acetophenone) with a solid base catalyst (like NaOH) in a mortar and pestle. This method eliminates the need for a solvent, which significantly reduces waste. The reaction is driven by mechanical energy and typically proceeds rapidly, with reaction times as short as 10 minutes. The resulting product can be isolated with high purity (>98%) after a simple workup involving washing with water and recrystallization.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of this compound synthesis, microwave-assisted Claisen-Schmidt condensation offers several advantages, including significantly reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. rasayanjournal.co.in The use of microwave irradiation can lead to a more uniform and efficient heating of the reaction mixture. rasayanjournal.co.in

Ultrasound Irradiation: Similar to microwave assistance, the use of ultrasonic irradiation has been shown to enhance the synthesis of chalcones. rasayanjournal.co.in This sonochemical method can lead to higher yields and shorter reaction times compared to conventional stirring methods. rasayanjournal.co.in

The following table highlights key aspects of green synthesis approaches for this compound:

Table 3: Green Synthesis Approaches for this compound| Method | Description | Advantages | Reference |

|---|---|---|---|

| Mechanochemical Grinding | Grinding solid reactants with a solid catalyst without solvent. | Solvent-free, rapid (e.g., 10 minutes), high purity, minimal waste. | |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Reduced reaction times, higher yields, cleaner reactions. | rasayanjournal.co.in |

| Ultrasound Irradiation | Employing ultrasonic waves to promote the reaction. | Higher yields, shorter reaction times. | rasayanjournal.co.in |

Synthesis of Functionalized this compound Derivatives

The versatile chalcone scaffold of this compound allows for further chemical modifications to generate a variety of functionalized derivatives with potentially enhanced or novel biological activities.

Formation of Oxime Ethers and Related Nitrogenous Scaffolds

The carbonyl group of the this compound backbone is a key site for derivatization. Reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of the corresponding oxime. This oxime can then be further reacted with various alkyl or aryl halides in the presence of a base to yield a series of oxime ethers. These nitrogen-containing derivatives are of interest for their potential pharmacological properties.

Generation of Epoxide Derivatives and Their Rearrangements

The α,β-unsaturated double bond in this compound is susceptible to epoxidation. This reaction is typically carried out using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or under basic conditions with hydrogen peroxide (Weitz-Scheffer epoxidation). The resulting this compound epoxide is a valuable intermediate. These epoxides can undergo various rearrangement reactions, often catalyzed by acids or bases, to yield a range of heterocyclic compounds, such as aurones and flavanones, or other functionalized products. For instance, treatment of the epoxide with a Lewis acid can lead to the formation of α-formyl-deoxybenzoins.

Incorporation of Tertiary Amine Moieties

The introduction of tertiary amine groups into the this compound scaffold is a key strategy for developing new therapeutic agents, particularly cholinesterase inhibitors. This modification is typically achieved through a multi-step synthesis.

First, a hydroxy-substituted chlorochalcone (B8783882) is synthesized. This precursor is then reacted with various N-substituted aminoalkyl halides in the presence of a base, such as potassium carbonate, and often a catalyst like sodium iodide to facilitate the reaction. tandfonline.comresearchgate.net The reaction time for synthesizing these tertiary amine substituted chlorochalcones can range from 5 to 8 hours. tandfonline.com This approach allows for the creation of a library of derivatives with different tertiary amine side chains. tandfonline.commdpi.com

A study by Gao et al. described the synthesis of a series of chlorochalcones with tertiary amine side chains to investigate their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.comresearchgate.net The results indicated that the position of the chlorine atom and the nature of the tertiary amine group significantly influence the biological activity and selectivity. tandfonline.comresearchgate.netmdpi.com For instance, compound 4l from this series, which incorporates a specific tertiary amine, showed potent and highly selective inhibition against AChE. tandfonline.comresearchgate.net

Table 1: Synthesis of Tertiary Amine Derivatives of Chlorochalcone

| Precursor Compound | Amine Side Chain Reagent | Resulting Derivative Class | Reference |

|---|---|---|---|

| 4-Hydroxy-chlorochalcones | N-substituted aminoalkyl halides | 4-Aminoalkyl-chlorochalcones | tandfonline.comresearchgate.net |

| 4-Hydroxy-chlorochalcones | Various small molecular-weight amines | Flurbiprofen Mannich derivative-chalcone hybrids | mdpi.comnih.gov |

Interactive Data Table: Users can filter by precursor or resulting derivative class to explore different synthetic pathways.

Glycosylation and Biotransformation Pathways to Novel Derivatives

Glycosylation, the attachment of sugar moieties, is a powerful method to modify the properties of this compound, often enhancing solubility and bioavailability. nih.gov This can be achieved through chemical synthesis or, more efficiently, via biotransformation using whole-cell biocatalysts like filamentous fungi and bacteria. nih.govmdpi.comresearchgate.net

Filamentous fungi, such as Isaria fumosorosea and Beauveria bassiana, have been successfully used to glycosylate chlorochalcones. mdpi.comresearchgate.net For example, when 4-chloro-2′-hydroxychalcone was subjected to biotransformation with I. fumosorosea, it primarily yielded a C-5′ glycosylated product. mdpi.com The literature on chlorochalcone glycosylation is not extensive, but studies have shown that different fungal strains can exhibit different regioselectivity, leading to a variety of glycosylated derivatives. mdpi.comresearchgate.net

Biotransformation can also lead to other structural modifications. For instance, studies on hydroxychalcones using Gordonia sp. and Rhodococcus sp. have shown that besides the expected reduction of the α,β-unsaturated bond, unexpected products involving hydroxylation or the formation of novel carbon-carbon bonds can occur. mdpi.com

Enzymatic glycosylation using purified glycosyltransferases (GTs) is another promising approach. The enzyme BsGT1 from Bacillus subtilis has been shown to catalyze the glycosylation of hydroxychalcones, converting them into their corresponding O-β-D-glucosides. koreascience.kr

Table 2: Biotransformation and Glycosylation of Chlorochalcones

| Substrate | Biocatalyst/Enzyme | Main Product(s) | Reference |

|---|---|---|---|

| 4-chloro-2′-hydroxychalcone | Isaria fumosorosea KCH J2 | 4-chloro-2′-hydroxychalcone 5′-O-β-D-(4″-O-methyl)-glucopyranoside | mdpi.com |

| 5′-chloro-2′-hydroxychalcone | Beauveria bassiana KCH J1.5 | 5′-chloro-2′-hydroxychalcone 3-O-β-D-(4″-O-methyl)-glucopyranoside | mdpi.com |

| 4'-hydroxychalcone | Bacillus subtilis BsGT1 | Chalcone 4'-O-β-D-glucoside | koreascience.kr |

Interactive Data Table: Users can sort by substrate or biocatalyst to see the resulting products of different biotransformation pathways.

Hybrid Molecule Design Integrating this compound with Other Pharmacophores

Molecular hybridization is an innovative strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. mdpi.com This approach aims to create hybrid compounds with potentially synergistic or multi-target activities. This compound has been used as a scaffold to be integrated with other well-known bioactive molecules. mdpi.comresearchgate.net

A notable example is the creation of hybrids between 4'-chlorochalcone (B1662104) and the antimalarial drug chloroquine (B1663885). mdpi.comresearchgate.net These hybrids were designed to combat drug-resistant strains of Plasmodium falciparum. The resulting compounds demonstrated enhanced antimalarial activity compared to chloroquine alone against a resistant strain, with one of the most effective hybrids showing an IC₅₀ value of 0.083 µM. mdpi.com

Other examples include the hybridization of chalcones with:

N-aryl piperazine (B1678402) moieties: This combination has led to compounds with significant anticancer activity. mdpi.com

1,2,3-Triazoles: Chalcone-triazole hybrids have been synthesized and show promise as antimalarial agents. researchgate.net

Rivastigmine (B141): Hybrids of amino chalcone and the carbamate (B1207046) pharmacophore of rivastigmine have been evaluated for their potential in treating Alzheimer's disease. nih.gov

Donepezil and Flurbiprofen: These have also been combined with the chalcone framework to create multifunctional agents targeting neurodegenerative diseases. mdpi.comnih.gov

This strategy of creating hybrid molecules opens up new avenues for developing drugs that can address complex diseases through multiple mechanisms of action. researchgate.net

Purification and Isolation Techniques in this compound Synthesis

The synthesis of this compound and its derivatives yields crude products that require purification to remove unreacted starting materials, by-products, and other impurities. The purity of the final compound is critical for its subsequent use in research and development. Standard laboratory techniques such as chromatography and recrystallization are routinely employed to achieve high purity. jetir.org

Chromatographic Purification Strategies (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatography is a fundamental technique for the purification and analysis of synthetic chalcones. jetir.orgunmul.ac.id

Thin-Layer Chromatography (TLC) is primarily used to monitor the progress of a reaction. rasayanjournal.co.in By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of the product. For instance, a hexane:ethyl acetate (B1210297) (12:2) mixture has been used as the mobile phase, with spots visualized by spraying with 5% H₂SO₄. jetir.org

Column Chromatography is the workhorse for purifying larger quantities of crude product. jetir.orgunmul.ac.id The crude material is loaded onto a column packed with a stationary phase, most commonly silica gel. jetir.orgsmujo.id A solvent or a mixture of solvents (eluent) is then passed through the column, separating the components based on their differential adsorption to the stationary phase. The selection of the eluent system is crucial for effective separation.

Table 3: Chromatographic Purification of this compound and Derivatives

| Stationary Phase | Eluent (Mobile Phase) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | Hexane / Ethyl Acetate | General Chalcones | jetir.org |

| Silica Gel | n-hexane / Ethyl Acetate (11:1) | 2'-hydroxy-5'-chloro-4-methoxychalcone | unmul.ac.id |

| Silica Gel | 5% Ethyl Acetate in Hexane | 2',4'-dihydroxy-4-chlorochalcone | smujo.id |

Interactive Data Table: Users can filter by eluent system to compare purification methods for different chalcone derivatives.

Recrystallization Techniques for Enhanced Purity

Recrystallization is a powerful purification technique used to obtain highly pure crystalline solids from a crude reaction product. jetir.orgrasayanjournal.co.in The principle involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the impurities behind in the solvent.

The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a very common and effective solvent for the recrystallization of this compound and its derivatives. rasayanjournal.co.inevitachem.com Sometimes a solvent-antisolvent pair, like ethanol/water, is used to induce crystallization. Even when a crude product appears sufficiently pure after initial isolation, recrystallization is often performed to remove trace impurities and obtain a well-defined crystalline product suitable for characterization and biological testing.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one |

| 2',4'-dihydroxy-4-chlorochalcone |

| 2'-hydroxy-5'-chloro-4-methoxychalcone |

| 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one oxime |

| 4-Aminoalkyl-chlorochalcones |

| 4-chloro-2′-hydroxychalcone |

| 4-chloro-2′-hydroxychalcone 5′-O-β-D-(4″-O-methyl)-glucopyranoside |

| 4-Hydroxy-chlorochalcones |

| 4-methoxybenzaldehyde |

| 5'-chloro-2'-hydroxychalcone |

| 5′-chloro-2′-hydroxychalcone 3-O-β-D-(4″-O-methyl)-glucopyranoside |

| 5-chloro-2-hydroxyacetophenone |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BuChE) |

| Chalcone 4'-O-β-D-glucoside |

| Chloroquine |

| Donepezil |

| Flurbiprofen |

| N-aryl piperazine |

| Rivastigmine |

| Sodium iodide |

Spectroscopic and Structural Elucidation of 4 Chlorochalcone and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the structural framework of chalcones.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a key analytical method for identifying the characteristic functional groups within 4-chlorochalcone and its derivatives. The infrared spectrum reveals distinct absorption bands that correspond to specific vibrational modes of the molecule's bonds.

The most prominent feature in the FTIR spectrum of a chalcone (B49325) is the strong absorption band corresponding to the carbonyl (C=O) group of the α,β-unsaturated ketone system. For this compound, this stretching vibration is typically observed in the range of 1651-1658 cm⁻¹. rasayanjournal.co.inscielo.br Another significant absorption is that of the vinylic C=C double bond, which, along with the aromatic C=C stretching vibrations, appears in the region of 1600-1489 cm⁻¹. rasayanjournal.co.inchemicalbook.com The presence of a trans-alkene bridge is confirmed by a characteristic C-H bending vibration around 979-981 cm⁻¹. rasayanjournal.co.inchemicalbook.com The stretching vibration for the C-Cl bond on the aromatic ring is found at lower wavenumbers, typically around 1087 cm⁻¹. rasayanjournal.co.in

In derivatives such as 2'-hydroxy-5'-chloro-4-methoxychalcone, additional peaks are observed, including a broad O-H stretching band around 3263 cm⁻¹ and bands corresponding to the methoxy (B1213986) group. rasayanjournal.co.in The carbonyl bond in this derivative appears at 1604 cm⁻¹, while the aromatic C=C bond is seen at 1558 cm⁻¹. rasayanjournal.co.in

Table 1: Key FTIR Absorption Bands for this compound and a Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) for this compound | Wavenumber (cm⁻¹) for 2'-hydroxy-5'-chloro-4-methoxychalcone rasayanjournal.co.in |

|---|---|---|---|

| C=O (Carbonyl) | Stretching | 1651 - 1658 rasayanjournal.co.in | 1604 |

| C=C (Vinylic) | Stretching | ~1604 rasayanjournal.co.in | - |

| C=C (Aromatic) | Stretching | 1489 - 1604 rasayanjournal.co.in | 1558 |

| =C-H (trans-alkene) | Bending | 979 - 981 rasayanjournal.co.inchemicalbook.com | - |

| C-Cl (Aryl) | Stretching | ~1087 rasayanjournal.co.in | - |

| O-H (Phenolic) | Stretching | - | 3263 |

Raman Spectroscopy in Structural Characterization

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds. In the study of this compound and its derivatives, FT-Raman spectroscopy has been used to investigate vibrational assignments and support structural elucidation. nih.gov For instance, in a study of 2,4,5-trimethoxy-4′-chlorochalcone, a derivative of this compound, FT-Raman spectroscopy was employed alongside FTIR to conduct a robust vibrational study and analyze its nonlinear optical (NLO) properties. stackexchange.com The technique is also valuable for in-situ reaction monitoring during the synthesis of chalcones, allowing for the observation of key intermediates and the final product formation. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the detailed structural determination of organic molecules, providing precise information about the chemical environment of individual hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environments

¹H-NMR spectroscopy of this compound provides a detailed map of the proton environments. The spectrum is characterized by distinct signals for the vinylic protons (Hα and Hβ) and the aromatic protons of the two phenyl rings.

The two vinylic protons on the α,β-unsaturated bridge appear as distinct doublets due to their coupling. The Hβ proton, which is closer to the chloro-substituted phenyl ring, is typically found further downfield than the Hα proton, which is adjacent to the carbonyl group. chemicalbook.com The large coupling constant (J) value of approximately 15-16 Hz for these two protons is characteristic of a trans configuration of the double bond. rasayanjournal.co.inchemicalbook.comresearchgate.net

The aromatic region of the spectrum shows signals for the nine protons distributed between the monosubstituted A-ring and the para-substituted B-ring. The two ortho-protons of the A-ring (adjacent to the carbonyl group) are deshielded and appear at the lowest field, often around 8.0 ppm. chemicalbook.com The protons of the 4-chlorophenyl group typically appear as a pair of doublets, characteristic of a para-substituted aromatic system. chemicalbook.com

Table 2: Representative ¹H-NMR Spectral Data for (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (this compound) in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-2', H-6' (ortho to C=O) | 7.98 - 8.09 | d / m | ~7.15 | chemicalbook.com |

| Hβ | 7.71 - 7.83 | d | 15.6 - 15.71 | chemicalbook.com |

| Hα | 7.46 - 7.67 | d | 15.6 - 15.7 | chemicalbook.com |

| H-3', H-4', H-5' | 7.44 - 7.64 | m | - | chemicalbook.com |

| H-2, H-6 / H-3, H-5 | 7.34 - 7.57 | d / m | ~8.48 | chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Frameworks

¹³C-NMR spectroscopy provides information on the carbon skeleton of this compound. The spectrum typically displays signals for all 15 carbon atoms in the molecule, though quaternary carbons can sometimes be weaker.

The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field, typically around 190 ppm. chemicalbook.com The vinylic carbons, Cα and Cβ, can be distinguished based on their chemical environment, appearing in the 122-145 ppm range. chemicalbook.com The remaining signals in the aromatic region (approx. 128-138 ppm) correspond to the carbons of the two phenyl rings. The carbon atom bearing the chlorine (C-4) is also identifiable within this region. chemicalbook.com

Table 3: ¹³C-NMR Chemical Shifts for (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (this compound) in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | 190.02 - 190.05 | chemicalbook.com |

| Cβ | 143.28 - 144.94 | chemicalbook.com |

| C-1' (Quaternary) | 137.91 - 138.31 | chemicalbook.com |

| C-4 (C-Cl) | 136.29 | chemicalbook.com |

| C-1 (Quaternary) | 133.28 | chemicalbook.com |

| C-4' | 132.81 | chemicalbook.com |

| Aromatic CHs | 128.39 - 129.48 | chemicalbook.com |

| Cα | 122.23 - 122.36 | chemicalbook.com |

Advanced NMR Techniques (e.g., COSY, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For a this compound derivative, a COSY spectrum would show a strong cross-peak between the vinylic Hα and Hβ protons, confirming their direct coupling. It would also show correlations between adjacent protons on the aromatic rings, aiding in their specific assignment.

These advanced techniques are particularly crucial in the structural elucidation of novel or complex chalcone derivatives, such as those produced during synthesis or biotransformation studies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of chalcones. For this compound, the molecular ion peak (M+) is observed at m/z 242, which corresponds to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak is also observed at m/z 244 with a relative intensity of about one-third of the M+ peak. rasayanjournal.co.in

The fragmentation of chalcones is influenced by the substituents on their aromatic rings. oak.go.kr In the case of this compound, prominent fragment ions are observed in its mass spectrum. The NIST Mass Spectrometry Data Center reports top peaks at m/z 242, with other significant fragments at m/z 207 and m/z 241. nih.gov Another source indicates top peaks at m/z 242, with the second and third highest peaks at m/z 77 and 105, respectively. nih.gov

The fragmentation of chalcones often involves the cleavage of the α,β-unsaturated ketone system. For chalcones with substituents in the 3, 4, or 5 positions of the A-ring, fragmentation can occur through the loss of a phenyl radical. oak.go.kr Conversely, substitution at the 2-position can lead to the loss of a substituted styryl radical. oak.go.kr When both A and B rings have substituents at the 4-position, both fragmentation patterns can be observed. oak.go.kr For instance, a chloro-substituted chalcone at the 4-position of the A-ring can show fragment ions corresponding to the loss of a chlorostyryl radical and a chlorophenyl radical. oak.go.kr

Derivatives of this compound exhibit predictable changes in their mass spectra. For example, (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one shows a molecular ion (M) at m/z 288 (³⁵Cl) and an M+2 peak at m/z 290 (³⁷Cl). rasayanjournal.co.in Similarly, 4-Chloro-2′-hydroxychalcone displays a protonated molecular ion [M+H]⁺ at m/z 259.0. mdpi.com

Table 1: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| This compound | 242 (M+), 244 (M+2) rasayanjournal.co.in | 207, 241, 105, 77 nih.gov |

| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 242 (M, ³⁵Cl), 244 (M+2, ³⁷Cl) rasayanjournal.co.in | 241, 207, 139, 131, 111, 103, 77 rasayanjournal.co.in |

| 4-Chloro-2′-hydroxychalcone | 259.0 ([M+H]⁺) mdpi.com | - |

| (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 288 (M, ³⁵Cl), 290 (M+2, ³⁷Cl) rasayanjournal.co.in | 271, 253, 177, 145, 139, 124, 111 rasayanjournal.co.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Chalcones are characterized by strong UV absorption due to their extended π-electron system, which includes two aromatic rings and an α,β-unsaturated carbonyl group. scirp.org The absorption bands are primarily due to n → π* and π → π* transitions. scirp.org

For this compound, the maximum absorption wavelength (λmax) is reported at 310 nm in ethanol (B145695). tcichemicals.com A study on chalcone derivatives as potential sunscreen compounds reported a λmax of 310 nm for (E)-chalcone. ichem.md The introduction of substituents can shift the λmax. For example, a derivative with a 4-methoxy group, 4-Methoxy-4'-chlorochalcone, shows a cutoff wavelength below 532 nm. scirp.org Another derivative, 4-SCH₃-4'-chlorochalcone, has a UV cutoff at 420 nm, indicating a wide transparency range in the visible and near-infrared regions. aip.org

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to analyze the electronic transitions of this compound in various solvents, including ethanol, methanol, DMSO, acetonitrile, and benzene. colab.ws These calculations help in understanding the nature of the molecular orbitals involved in the electronic excitations. researchgate.net

Table 2: UV-Vis Spectroscopic Data for this compound and its Derivatives

| Compound | λmax (nm) | Solvent | Cutoff Wavelength (nm) |

|---|---|---|---|

| This compound | 310 tcichemicals.com | Ethanol tcichemicals.com | - |

| (E)-Chalcone | 310 ichem.md | - | - |

| 4-Methoxy-4'-chlorochalcone | - | - | <532 scirp.org |

| 4-SCH₃-4'-chlorochalcone | - | - | 420 aip.org |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure and crystal packing in the solid state. This compound crystallizes in the monoclinic system with the space group P2₁/c. chemicalbook.com The unit cell parameters have been reported as a = 8.211 Å, b = 5.869 Å, c = 25.291 Å, and β = 99.18°. nih.gov

The crystal structure of 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one reveals a torsion angle of 7.1° for O(1)-C(9)-C(8)-C(7) of the 2-propen-1-one group. researchgate.net The packing of molecules in the crystal is influenced by intermolecular interactions. Hirshfeld surface analysis of this compound indicates that the most significant contributions to the crystal packing are from H···H (35%), Cl···H/H···Cl (32.3%), C···H/H···C (15%), and O···H/H···O (7.5%) interactions. researchgate.net

The crystal structures of this compound derivatives also provide valuable information. For instance, 4-SCH₃-4'-chlorochalcone crystallizes in a noncentrosymmetric monoclinic system with the space group Cc. Its lattice parameters are a = 33.371 Å, b = 6.9767 Å, c = 5.8228 Å, and β = 90.376°. aip.org A co-crystal of (2E)-1-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one was found to have the molecular formula C₁₆H₁₃Br₀.₆₆Cl₀.₃₄OS. acs.org

Table 3: Crystallographic Data for this compound and a Derivative

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| This compound | Monoclinic chemicalbook.com | P2₁/c chemicalbook.com | a = 8.211 Å, b = 5.869 Å, c = 25.291 Å, β = 99.18° nih.gov |

| 4-SCH₃-4'-chlorochalcone | Monoclinic aip.org | Cc aip.org | a = 33.371 Å, b = 6.9767 Å, c = 5.8228 Å, β = 90.376° aip.org |

Mentioned Compounds

Computational and Theoretical Investigations of 4 Chlorochalcone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is widely employed for calculations on chalcones due to its balance of accuracy and computational cost. arxiv.orgresearchgate.net For 4-Chlorochalcone and its derivatives, calculations are commonly performed using the B3LYP functional with basis sets like 6-31G(d), 6-311G(d,p), and 6-311++G(d,p). researchgate.netnih.gov

Geometry optimization is a computational process to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com This process iteratively adjusts atomic coordinates to minimize the forces acting on them until a stationary point on the potential energy surface is located. stackexchange.com For this compound, DFT calculations are used to determine its optimized molecular geometry, including key bond lengths and angles. dntb.gov.ua These theoretical calculations are often in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net The optimization can be performed in the gas phase or by simulating a solvent environment using models like the Polarizable Continuum Model (PCM). nih.gov

| Parameter | Description | Typical Finding |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Calculated C=O and C=C bond lengths in the enone moiety are consistent with their double-bond character. The C-Cl bond length reflects the influence of the aromatic ring. |

| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | The geometry around the α,β-unsaturated carbonyl system dictates the overall shape of the molecule. |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for conformational analysis. | The torsion angle of the C=C double bond confirms a trans-configuration, which is generally the more stable isomer. stackexchange.com |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnumberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. numberanalytics.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.netnumberanalytics.com

For chlorochalcone (B8783882) derivatives, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire molecule, including the α,β-unsaturated ketone group. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer. The HOMO-LUMO energy gap for a related derivative, 2'-Hydroxy-4',6'-dimethyl-4-chlorochalcone, was calculated to be 134.19 kcal/mol (HOMO = -175.05 kcal/mol, LUMO = -40.86 kcal/mol). researchgate.net

| Orbital | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; represents the ability to donate electrons. numberanalytics.com | The spatial distribution on the phenyl rings and the propenone linker indicates the regions susceptible to electrophilic attack. |

| LUMO | Lowest energy orbital without electrons; represents the ability to accept electrons. numberanalytics.com | The distribution across the molecule, particularly the carbonyl group, highlights potential sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; a key indicator of molecular reactivity. ajchem-a.com | A relatively small energy gap indicates high chemical reactivity and charge transfer capabilities within the molecule. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color gradient to represent different charge regions. Typically, red indicates electron-rich areas (negative potential, prone to electrophilic attack), while blue indicates electron-deficient areas (positive potential, prone to nucleophilic attack). nih.gov Green and yellow represent regions of neutral and slightly electron-rich potential, respectively. nih.gov

In analyses of chlorochalcone derivatives, the most negative potential (red region) is consistently located around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions. researchgate.net The chlorine atom generally shows a less negative potential. researchgate.net The hydrogen atoms of the aromatic rings typically exhibit positive potential (blue regions), marking them as electrophilic sites. researchgate.net

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters help in predicting the global reactive nature of the molecule.

Mulliken atomic charge analysis distributes the total molecular charge among its constituent atoms, offering insight into intramolecular charge transfer. plos.org In studies of related chalcones, these calculations show that oxygen atoms consistently carry a significant negative charge, confirming their role as electron acceptors. nih.govplos.org The distribution of charges reveals the electronic effects of substituents on the aromatic rings and the extent of charge delocalization across the π-conjugated system. researchgate.netplos.org

| Atom | Typical Mulliken Charge Finding | Interpretation |

|---|---|---|

| Carbonyl Oxygen (O) | Significant negative charge. plos.org | Acts as a strong electron acceptor and a site for electrophilic attack. |

| Carbonyl Carbon (C) | Positive charge. | Acts as an electrophilic center, susceptible to nucleophilic attack. |

| Chlorine (Cl) | Negative charge. | The electronegative chlorine atom withdraws electron density from the attached phenyl ring. |

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) model. researchgate.net The calculated values for this compound and its derivatives generally show a strong correlation with experimental shifts, aiding in the correct assignment of signals, especially in complex regions of the spectrum. researchgate.netunmul.ac.id

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and their corresponding absorption wavelengths (λmax). nih.gov For chalcones, the spectra are typically characterized by two main absorption bands. nih.gov Band I (around 340-390 nm) is attributed to the π → π* transition involving the entire cinnamoyl system, while Band II (around 220-270 nm) arises from the π → π* transition associated with the benzoyl group. nih.gov Theoretical calculations can accurately predict these bands and analyze how substituents and solvent polarity affect their position. nih.govbas.bg

| Spectroscopy | Parameter | Theoretical Finding | Experimental Correlation |

|---|---|---|---|

| NMR | ¹H & ¹³C Chemical Shifts (ppm) | Calculated shifts using GIAO method. researchgate.net | High correlation with experimental data, aiding signal assignment. unmul.ac.id |

| UV-Vis | λmax (nm) | Calculated using TD-DFT, showing π → π* and n → π* transitions. nih.gov | Accurately predicts the two main absorption bands characteristic of the chalcone (B49325) scaffold. nih.gov |

Global Reactivity Descriptors and Mulliken Atomic Charge Calculations

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and the stability of molecular complexes. preprints.orgpreprints.org

The process often begins with a conformational analysis using DFT to identify low-energy conformers of the molecule. mdpi.compreprints.org These stable conformations are then used as starting points for MD simulations. These simulations can evaluate the stability of the molecule, for instance, when interacting with a biological target like an enzyme. mdpi.com By tracking properties like the root-mean-square deviation (RMSD) over the simulation time, researchers can assess the stability of the chalcone's binding pose within a protein's active site, providing critical information for drug design. preprints.org

Computational Studies on Isomerism and Stereoselectivity

Chalcones can exist as two geometric isomers, cis (Z) and trans (E), due to the presence of a carbon-carbon double bond in their structure. The spatial arrangement of the substituent groups around this double bond defines the isomer and significantly influences the molecule's physical, chemical, and biological properties. uwlax.edu Computational chemistry serves as a powerful tool to simulate and analyze the formation and stability of these isomers. uwlax.edu

Energetic Favorability of Cis vs. Trans Isomers

Computational studies consistently demonstrate that the trans isomer of chalcones, including this compound, is thermodynamically more stable than the cis isomer. uwlax.eduresearchgate.net This increased stability is attributed to lower steric hindrance in the trans configuration. researchgate.net

A key thermodynamic parameter used to determine the spontaneity and favorability of a reaction is the Gibbs free energy change (ΔG). uwlax.edu Computational analyses, such as those performed using the Hartree-Fock (HF) level of theory with a 3-21G basis set, have been employed to calculate the ΔG for the formation of both cis and trans isomers of various chalcones. uwlax.edu

For this compound, which is formed from the condensation of 4-chlorobenzaldehyde (B46862) and acetophenone (B1666503), the calculations revealed a more negative ΔG for the trans isomer compared to the cis isomer. uwlax.edu This indicates that the formation of the trans-4-Chlorochalcone is a more energetically favorable and spontaneous process. uwlax.edu Specifically, the change in Gibbs free energy for the formation of trans-4-Chlorochalcone was found to be negative, signifying a spontaneous reaction, while the ΔG for the formation of the cis isomer was positive, indicating a non-spontaneous process. uwlax.edu

Table 1: Calculated Gibbs Free Energy (G) and Change in Gibbs Free Energy (ΔG) for the Isomers of this compound

| Isomer | Gibbs Free Energy (G) (kJ/mol) | Change in Gibbs Free Energy (ΔG) of Formation (kJ/mol) |

|---|---|---|

| trans-4-Chlorochalcone | 569.148 | Negative |

| cis-4-Chlorochalcone | 570.858 | Positive |

Data sourced from a computational study using the HF/3-21G level of theory. uwlax.edu

The difference in the Gibbs free energy values between the cis and trans isomers of this compound was calculated to be 5.322 kJ/mol, which was the most significant difference among the chalcones studied in that particular research. uwlax.edu

Influence of Substituents on Isomer Formation

The nature and position of substituents on the aromatic rings of the chalcone molecule play a crucial role in determining the relative stability and ease of formation of the cis and trans isomers. uwlax.edunih.gov Both electronic and steric effects of the substituents influence the energy landscape of the isomers. uwlax.eduorientjchem.org

In the case of this compound, the chloro-substituent is considered a deactivating group due to its electronic effects. uwlax.edu Computational studies have explored how such substituents impact the Gibbs free energy difference between the isomers. uwlax.edu When comparing this compound with other chalcones containing electron-donating groups, it was observed that the steric hindrance did not always directly correlate with the preference for isomer formation, suggesting that electronic effects also play a significant role. uwlax.edu

For instance, a study comparing this compound, 2-methoxychalcone, and 3,4-methylenedioxychalcone found that while the trans isomer was always more stable, the magnitude of the energy difference between the cis and trans isomers varied depending on the substituents. uwlax.edu This highlights the intricate interplay of steric and electronic factors in dictating isomer stability. uwlax.edu

Nonlinear Optical (NLO) Property Predictions through Computational Modeling

Chalcone derivatives are recognized for their potential as nonlinear optical (NLO) materials, which are essential for applications in optoelectronics and photonics. researchgate.netanalis.com.my Computational modeling, particularly using Density Functional Theory (DFT), is a vital tool for predicting and understanding the NLO properties of molecules like this compound. researchgate.netresearchgate.net These calculations can predict key NLO parameters such as polarizability (α), and first (β) and second (γ) hyperpolarizabilities. analis.com.myacrhem.org

The NLO response in chalcones arises from the intramolecular charge transfer that occurs from an electron-donating group to an electron-accepting group through a π-conjugated system. analis.com.myciac.jl.cn The enone moiety (-CO-CH=CH-) acts as a π-conjugated bridge connecting the two aromatic rings. analis.com.my

Computational studies on various chalcone derivatives have shown that substitutions on the phenyl rings significantly influence their NLO properties. researchgate.netnih.gov For example, a study on 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a compound structurally related to this compound, used DFT calculations to predict its NLO behavior. The results indicated that the molecule possesses superior NLO properties, with second and third harmonic generation values significantly higher than that of the standard reference material, urea. researchgate.net

Similarly, theoretical investigations on 2,4,5-trimethoxy-4'-chlorochalcone demonstrated a high static first hyperpolarizability value, suggesting its potential for NLO applications. nih.gov These computational predictions are crucial for rationally designing new chalcone derivatives with enhanced NLO characteristics by strategically placing electron-donating and electron-withdrawing groups to maximize the charge transfer and hyperpolarizability. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms of 4 Chlorochalcone and Its Derivatives

Anti-Oncogenic Investigations

Chalcones, including 4-chlorochalcone and its derivatives, have garnered significant attention for their potential as anticancer agents. researchgate.net Their biological activities are attributed to a core structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which allows for various structural modifications to enhance their therapeutic properties. researchgate.net

Research has shown that this compound and its derivatives exert their anti-oncogenic effects through multiple cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and regulation of autophagy. researchgate.net

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. nih.gov this compound derivatives have been found to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. evitachem.comnih.gov

Mitochondrial Pathway: These compounds can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. nih.govnih.gov This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.govnih.gov The process is also regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, with chalcones shown to increase the expression of pro-apoptotic proteins like Bax and Bak while decreasing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.gov

Caspase Activation: The activation of caspases, a family of proteases, is a hallmark of apoptosis. nih.gov Treatment with this compound derivatives has been shown to activate caspase pathways, leading to the execution of apoptosis.

Cell Cycle Arrest:

In addition to inducing apoptosis, this compound and its derivatives can halt the proliferation of cancer cells by arresting the cell cycle at various phases. researchgate.net

G2/M Phase Arrest: Many chalcone (B49325) derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govscispace.comnih.gov This is often accompanied by a decrease in the levels of key regulatory proteins like cyclin A, cyclin B1, and Cdc2, and an increase in the expression of cell cycle inhibitors p21 and p27. nih.govnih.gov

Autophagy Regulation:

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. The role of this compound in regulating autophagy is also an area of investigation in its anti-cancer mechanism. researchgate.net

The anti-cancer activity of this compound and its derivatives extends to their ability to inhibit angiogenesis and modulate critical signaling pathways that are often dysregulated in cancer.

Anti-Angiogenesis:

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mdpi.com Chalcones have demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels and thereby cutting off the nutrient supply to tumors. mdpi.comcmu.ac.thglobalresearchonline.net For instance, the derivative 2'-hydroxy-4'-methoxychalcone (B191446) has been shown to decrease angiogenesis in both in vitro and in vivo models. nih.gov The anti-angiogenic effects of some chalcones may be linked to the inhibition of the COX-2 enzyme. nih.gov

Key Signaling Pathways:

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation, cell survival, and cancer progression. nih.govnih.gov Aberrant NF-κB signaling can lead to resistance to chemotherapy. ugm.ac.id Chalcones, including 4-hydroxychalcone, have been shown to inhibit NF-κB activation, in some cases through an IKK-independent mechanism that involves the stabilization of its inhibitor, IκBα. nih.gov

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. kegg.jpgenome.jp This pathway is frequently overactive in various cancers. kegg.jp Isoliquiritigenin, a chalcone derivative, has been shown to inhibit cell proliferation by targeting the PI3K/Akt pathway. scispace.comnih.gov

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. ebi.ac.ukproteopedia.org This pathway is often dysregulated in cancer. nih.gov Chalcone derivatives can affect the MAPK/ERK pathway, contributing to their anti-cancer effects. evitachem.comnih.gov

The cytotoxic effects of this compound and its derivatives have been evaluated against a wide range of human cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | Compound a14 (a chalcone derivative) | 38.33 | nih.gov |

| Compound 59 (a chalcone derivative) | 26.6 µg/mL | nih.gov | ||

| A549 | Lung Cancer | Compound 59 (a chalcone derivative) | 27.7 µg/mL | nih.gov |

| Flavokawain B | 11 µg/mL | nih.gov | ||

| HeLa | Cervical Cancer | Chalcone 3 (a chloro chalcone derivative) | 4.78 µg/mL | rasayanjournal.co.inresearchgate.net |

| Tri-methoxylated aminochalcone (3i) | >10 µg/mL | semanticscholar.org | ||

| HL-60 | Leukemia | 4-aminochalcone (1) | <10 µg/mL | semanticscholar.org |

| Tri-methoxylated aminochalcone (3i) | >10 µg/mL | semanticscholar.org |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

A significant challenge in cancer therapy is the development of drug resistance. researchgate.net Chalcones have shown promise in overcoming this obstacle. scispace.com The overexpression of multidrug resistance (MDR) transport proteins, such as P-glycoprotein, is a common mechanism of resistance. nih.gov Some chalcone derivatives, like 3',4',5'-Trimethoxy-4-chlorochalcone, have been found to inhibit the transport activity of P-glycoprotein, thereby potentially resensitizing cancer cells to chemotherapy. nih.gov Furthermore, the inhibition of survival pathways like NF-κB by chalcones can also contribute to overcoming drug resistance. nih.govugm.ac.id

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines (e.g., HepG2, A549, HeLa, HL-60)

Antimicrobial Efficacy

In addition to their anti-cancer properties, this compound and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens.

Chlorinated chalcones have shown enhanced efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The primary mechanisms of their antibacterial action are believed to be:

Cell Membrane Disruption: Chalcones can interact with and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death. evitachem.com

Enzyme Inhibition: These compounds can also inhibit essential bacterial enzymes, interfering with vital metabolic pathways necessary for bacterial survival. evitachem.com

The introduction of a chlorine atom into the chalcone structure can significantly influence its antimicrobial properties. mdpi.com

Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis)

Antifungal Properties and Associated Mechanisms

Chalcones, including this compound, have been investigated for their potential as antifungal agents, with research focusing on their activity against various fungal strains and the underlying mechanisms of action.

Several studies have demonstrated the antifungal activity of this compound and its derivatives. One study found that a 4-chloro derivative of chalcone exhibited antifungal activity superior to the standard drug ketoconazole (B1673606) against Microsporum gypseum. nih.govnih.gov However, in the same study, the tested compounds showed no positive results against Candida albicans or Aspergillus niger. nih.govnih.gov

In contrast, other research has reported marked activity of halogenated chalcones, including this compound, against C. albicans. saudijournals.comresearchgate.net Another study involving chlorinated 2'-hydroxychalcones showed significant inhibition of C. albicans growth. nih.gov

The antifungal activity of chalcones is influenced by their chemical structure. For example, 2',4'-dihydroxychalcone, a related compound, has been shown to have a broad spectrum of activity, inhibiting yeasts like C. albicans and dermatophytes such as M. gypseum. conicet.gov.ar

Table 3: Antifungal Activity of this compound and its Derivatives

| Compound | Fungal Strain | Activity Metric | Result | Reference |

| 4-chloro derivative of chalcone | Microsporum gypseum | Antifungal Activity | Superior to ketoconazole | nih.govnih.gov |

| 4-chloro derivative of chalcone | Candida albicans | Antifungal Activity | No activity | nih.govnih.gov |

| This compound | Candida albicans | Antifungal Activity | Marked activity | saudijournals.comresearchgate.net |

| 4-chloro-2′-hydroxychalcone | Candida albicans | Growth Inhibition | Significant | nih.gov |

Antiparasitic and Antimalarial Research

The chalcone scaffold is a recognized template in the discovery of new antiparasitic and antimalarial drugs. nih.govnih.gov

A primary target for many antimalarial drugs is the heme detoxification pathway in Plasmodium falciparum. nih.gov During its life cycle, the parasite digests hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. nih.gov

The antimalarial activity of many quinoline-based drugs, such as chloroquine (B1663885), is linked to the inhibition of this heme detoxification process. ucv.veresearchgate.net These drugs are thought to form a complex with heme, preventing its polymerization into hemozoin. The resulting accumulation of free heme is toxic to the parasite. nih.gov

Chalcones are believed to share a similar mechanism of action. nih.gov Studies on [(7-chloroquinolin-4-yl)amino]chalcone derivatives have shown that these compounds can inhibit heme crystallization, suggesting that their antimalarial effect is mediated through the disruption of the heme detoxification pathway. ucv.ve The α,β-unsaturated ketone group present in the chalcone structure may contribute to a secondary interaction that enhances this inhibitory activity. ucv.ve

The emergence and spread of drug-resistant strains of P. falciparum is a major global health concern. ucv.venih.gov Research into new antimalarial agents is therefore focused on compounds that are effective against both drug-sensitive and drug-resistant parasite strains.

Chalcones have shown promise in this regard. They have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. pensoft.net For example, a study of ten chalcone derivatives found IC₅₀ values ranging from 0.10-0.40 µg/mL for a chloroquine-sensitive strain (MRC-2) and 0.14-0.55 µg/mL for a chloroquine-resistant strain (RKL-9). nih.govd-nb.info

The versatility of the chalcone structure allows for the development of hybrid molecules that combine the chalcone pharmacophore with other antimalarial agents. This strategy aims to create new compounds with enhanced potency and the ability to overcome existing resistance mechanisms. researchgate.net

Table 4: Antimalarial Activity of Chalcone Derivatives

| Compound Class | P. falciparum Strain | Activity Metric (IC₅₀) | Result | Reference |

| Chalcone derivatives (10 compounds) | Chloroquine-sensitive (MRC-2) | µg/mL | 0.10 - 0.40 | nih.govd-nb.info |

| Chalcone derivatives (10 compounds) | Chloroquine-resistant (RKL-9) | µg/mL | 0.14 - 0.55 | nih.govd-nb.info |

| Methoxy- and pyridine-containing chalcones | Chloroquine-sensitive (3D7) | µg/mL | < 5 | pensoft.net |

| Methoxy- and pyridine-containing chalcones | Chloroquine-resistant (FCR3) | µg/mL | < 5 | pensoft.net |

Mechanism of Action against Plasmodium falciparum (e.g., Heme Detoxification Pathway Inhibition)

Anti-Inflammatory Modulations

The inflammatory response is a complex biological process involving various immune cells and the release of chemical mediators. nih.gov Chalcones, including this compound, have been investigated for their potential to modulate this process. The anti-inflammatory activity of chlorinated chalcone derivatives has been linked to their ability to inhibit inflammatory facilitators such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and cyclooxygenase-2 (COX-2). sci-hub.seresearchgate.net

Inhibition of Pro-inflammatory Enzyme Activities (e.g., Cyclooxygenase (COX-2), Lipoxygenase (LOX), Inducible Nitric Oxide Synthase (iNOS))

A key aspect of the anti-inflammatory effects of this compound derivatives involves their interaction with pro-inflammatory enzymes.

Cyclooxygenase (COX-2): The COX enzymes are central to the inflammatory pathway, and their inhibition can alleviate inflammatory symptoms. sci-hub.se Several derivatives of this compound have demonstrated selective inhibitory activity against COX-2. sci-hub.senih.gov For instance, certain synthesized chalcone derivatives showed more potent anti-inflammatory activity than the standard drug indomethacin, which was attributed to their selective suppression of the COX-2 enzyme over COX-1. sci-hub.se Molecular docking studies suggest that chlorochalcone (B8783882) can occupy the active site of the COX-2 enzyme, interacting with key amino acid residues like Arg120, Tyr355, Tyr385, Ser530, and Trp387, which is indicative of its inhibitory potential. researchgate.net

Lipoxygenase (LOX): Chalcone derivatives have also been found to inhibit 5-lipoxygenase in human neutrophils. nih.gov Specific chalcone/aryl carboximidamide hybrids have shown notable 5-LOX inhibitory activity. researchgate.net

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is a hallmark of inflammation. Research indicates that some this compound derivatives can reduce NO production by inhibiting iNOS expression rather than directly inhibiting the enzyme's activity. nih.gov For example, 2′,5′-dihydroxy-4-chloro-dihydrochalcone (DCDC) was found to inhibit the lipopolysaccharide (LPS)-stimulated increase of iNOS expression with little effect on iNOS enzyme activity itself. nih.gov This suggests the anti-inflammatory action is primarily due to the suppression of iNOS protein synthesis. nih.gov Furthermore, certain chalcone/aryl carboximidamide hybrids have been identified as effective inhibitors of iNOS activity. researchgate.netnih.gov

| Compound Type | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| This compound Derivatives | COX-2 | Selective inhibition of enzyme activity. | sci-hub.senih.gov |

| Chlorochalcone | COX-2 | Binds to active site residues (Arg120, Tyr355, etc.). | researchgate.net |

| Chalcone Derivatives | 5-LOX | Inhibition of enzyme in human neutrophils. | nih.gov |

| 2′,5′-dihydroxy-4-chloro-dihydrochalcone (DCDC) | iNOS | Inhibits iNOS expression, not direct enzyme activity. | nih.gov |

| Chalcone/aryl carboximidamide hybrids | iNOS, 5-LOX | Inhibition of enzyme activity. | researchgate.netnih.gov |

Modulation of Nitric Oxide (NO) Production in Cellular Models

The modulation of nitric oxide (NO) is a significant mechanism for the anti-inflammatory action of this compound and its derivatives. researchgate.net Chalcones have been shown to inhibit NO production in macrophages stimulated by lipopolysaccharide (LPS). nih.gov This effect is often attributed to the suppression of iNOS protein expression. nih.gov

For instance, 2′,5′-dialkoxychalcones, including a 4-chloro substituted derivative, demonstrated strong inhibitory action on NO production in murine microglial cell lines activated by LPS. sci-hub.se Specifically, 2′,5′-Dipropoxy-4-chlorochalcone was identified as having the maximum inhibitory effect on NO production among the tested derivatives. sci-hub.se Similarly, other studies have confirmed that chlorinated chalcone derivatives possess anti-inflammatory properties due to their effect on nitric oxide formation. researchgate.net The mechanism often involves the suppression of the nuclear factor-kappa B (NF-κB) pathway, which is crucial for the expression of iNOS. sci-hub.senih.gov

Suppression of Chemical Mediator Release from Immune Cells

The inflammatory response is mediated by the release of various chemicals from immune cells. nih.gov Research has shown that this compound derivatives can suppress the release of these mediators.

Neuropharmacological Research

Beyond anti-inflammatory effects, derivatives of this compound have been explored for their potential in neuropharmacology, particularly in the context of neurodegenerative diseases like Alzheimer's.

Neuroprotective Mechanisms (e.g., Reduction of Beta-Amyloid Plaque Aggregation)

A key pathological hallmark of Alzheimer's disease is the accumulation of beta-amyloid (Aβ) peptides into plaques in the brain. mdpi.com These plaques contribute to neuronal damage and cognitive decline. mdpi.com Research suggests that 4'-chlorochalcone (B1662104) may offer neuroprotective effects by interfering with this process.

In vitro studies have indicated that 4'-chlorochalcone can reduce the aggregation of beta-amyloid plaques. The proposed mechanism involves the inhibition of the aggregation process of the amyloid-beta peptides themselves. This property positions the compound as a subject for further investigation in the development of treatments for Alzheimer's disease. The ability of chalcone-based compounds to inhibit Aβ aggregation is a significant area of research for creating multifunctional agents against this complex neurodegenerative disorder. nih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Studies

The cholinergic hypothesis of Alzheimer's disease points to a deficiency in the neurotransmitter acetylcholine. tandfonline.com Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. tandfonline.comtandfonline.com

A series of tertiary amine derivatives of chlorochalcone have been synthesized and evaluated for their inhibitory effects on both AChE and BuChE. tandfonline.comnih.govresearchgate.net The results showed that these compounds exhibited moderate to potent inhibitory activity against AChE, with some demonstrating high selectivity for AChE over BuChE. tandfonline.comnih.govresearchgate.net

Structure-activity relationship studies revealed that the position of the chlorine atom on the chalcone structure significantly influences the inhibitory activity and selectivity. nih.govresearchgate.net For example, one of the most potent compounds, a tertiary amine derivative of this compound (compound 4l), had an IC₅₀ value of 0.17 µM against AChE and a selectivity of over 667-fold for AChE compared to BuChE. tandfonline.comnih.gov Molecular docking studies for this compound suggest that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Tertiary amine derivatives of chlorochalcone | AChE & BuChE | Moderate to potent AChE inhibition; some with high selectivity over BuChE. | tandfonline.comnih.govresearchgate.net |

| Compound 4l (a this compound derivative) | AChE | IC₅₀ = 0.17 µM; >667-fold selectivity over BuChE. | tandfonline.comnih.gov |

| Compound 4l | AChE | Binds to both Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). | nih.govresearchgate.net |

Enzyme Kinetic Studies of Cholinesterase Inhibition

Enzyme kinetic studies have been instrumental in elucidating the mechanism by which this compound derivatives inhibit cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies reveal the nature of the interaction between the inhibitor and the enzyme, providing insights into whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.

A study on tertiary amine derivatives of chlorochalcone identified a potent inhibitor, compound 4l, which demonstrated a mixed-type inhibition of AChE. researchgate.nettandfonline.comnih.gov This mode of inhibition suggests that the compound does not simply compete with the substrate for binding to the active site but can also bind to the enzyme-substrate complex, affecting the enzyme's catalytic efficiency. The Lineweaver-Burk plots for this compound showed both increasing slopes and intercepts with higher concentrations of the inhibitor, a characteristic feature of mixed-type inhibition. medpharmres.com This dual binding capability often leads to more effective enzyme inhibition.

Similarly, another investigation into a novel series of chalcone derivatives found that the most promising compound, 4a, also exhibited a mixed-type inhibition mechanism against AChE. nih.gov This finding is consistent with the broader understanding that many chalcone-based inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.nettandfonline.comnih.gov

Furthermore, research on 4'-amino-2-chlorochalcone (S17) also pointed towards a mixed-type inhibition of AChE, as indicated by Lineweaver-Burk plots. medpharmres.com The ability of these derivatives to bind to multiple sites on the enzyme underscores the versatility of the chalcone scaffold in designing potent cholinesterase inhibitors. medpharmres.com

The kinetic analysis of various other chalcone derivatives has consistently revealed a mixed-type inhibition pattern for the most potent compounds against AChE. mdpi.com This recurring observation highlights a common mechanistic pathway for this class of inhibitors.

Molecular Docking Analysis of Ligand-Enzyme Binding Interactions (e.g., Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS))

Molecular docking studies provide a detailed view of the binding modes of this compound derivatives within the active sites of cholinesterases, complementing the findings from enzyme kinetic studies. These computational analyses have repeatedly shown that many potent inhibitors from this class can simultaneously interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). researchgate.nettandfonline.comnih.gov

For instance, the potent tertiary amine derivative, compound 4l, was shown through molecular docking to bind to both the CAS and PAS of AChE. researchgate.nettandfonline.comnih.govtandfonline.comnih.gov This dual binding is a key characteristic of many effective AChE inhibitors, as it can block substrate access to the catalytic site and also interfere with the allosteric functions of the PAS, which are implicated in the aggregation of amyloid-beta peptides. Similarly, another study identified a 2'-hydroxychalcone (B22705) derivative, compound 4c, that also interacts with both the PAS and CAS regions of AChE. researchgate.netnih.gov

Docking studies on a series of aromatic chalcones revealed that compound S17 (4'-amino-2-chlorochalcone) could effectively bind within the AChE active site. medpharmres.comresearchgate.net The interactions observed in the docking models were consistent with the in vitro inhibitory activities, suggesting that the computational predictions accurately reflect the biological reality. medpharmres.comresearchgate.net These studies help to elucidate the specific amino acid residues that are crucial for the binding of these chalcone derivatives. nih.gov

The molecular docking of another promising chalcone derivative, compound 4a, also supported its potent inhibition of AChE and its high selectivity over butyrylcholinesterase (BuChE). nih.gov The ability to selectively inhibit AChE is a desirable trait for potential Alzheimer's disease therapeutics. Further molecular docking studies have confirmed that chalcone derivatives with para-chloro substitutions can actively bind to the catalytic anionic site. researchgate.net

The consistent finding across multiple molecular docking studies is that the chalcone scaffold serves as an excellent framework for designing dual-binding inhibitors that can effectively target both the catalytic and peripheral sites of AChE. mdpi.com

Antioxidant Potential

The antioxidant properties of this compound and its derivatives have been explored through various in vitro assays, revealing their capacity to neutralize free radicals and protect against oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of chemical compounds. Several studies have employed this method to assess the free radical scavenging potential of this compound and its derivatives.